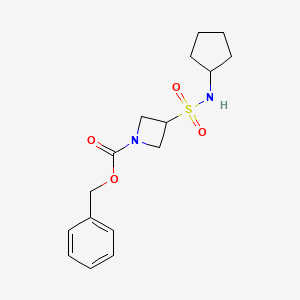

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

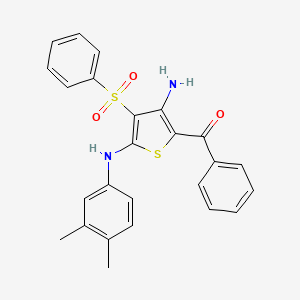

“Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N2O4S and a molecular weight of 338.42 . It is used for research purposes .

Synthesis Analysis

The synthesis of azetidines, which are four-membered nitrogen-containing heterocycles, has been a topic of interest in organic chemistry. The reactivity of azetidines is driven by a considerable ring strain . Various methods have been developed for the synthesis of azetidines, including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .Molecular Structure Analysis

The molecular structure of “Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate” consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which can be triggered under appropriate reaction conditions. The reactivity of azetidines is driven by a considerable ring strain . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .Aplicaciones Científicas De Investigación

1. Synthesis of Novel Azetidine Analogs

The compound Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate is related to azetidine analogs used in chemical synthesis. Research has been conducted on the synthesis of 2-carboxy-4-methylazetidine, an analog of dl-proline, involving benzylamine, showcasing the compound's relevance in creating new azetidine derivatives for various applications (Soriano, Podraza, & Cromwell, 1980).

2. Development of Pharmaceutical Agents

Azetidine derivatives, closely related to Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate, have been investigated for their potential in pharmaceutical development. For instance, alkoxyimino derivatives as S1P1 agonists were designed using FTY720 as a starting point, leading to the development of Siponimod, an agent for treating multiple sclerosis (Pan et al., 2013).

3. Biological and Foldameric Applications

Azetidine derivatives are of interest for their biological applications and potential use in foldamers. A study on the synthesis of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives revealed their utility in biological fields and foldameric applications (Žukauskaitė et al., 2011).

4. Applications in Ion Transport and Protein Synthesis Studies

Azetidine-2-carboxylic acid, a related compound, has been used to study the relationship between protein synthesis and ion transport, highlighting the potential of azetidine derivatives in biological research (Pitman, Wildes, Schaefer, & Wellfare, 1977).

5. Synthesis of Antibacterial Agents

The synthesis of azetidine derivatives has been instrumental in creating new antibacterial agents. One study focused on synthesizing stereochemically pure azetidinylquinolones, demonstrating the compound's importance in developing novel antibacterial treatments (Frigola et al., 1995).

Direcciones Futuras

Azetidines are increasingly being used in medicinal chemistry, and there have been remarkable advances in the chemistry and reactivity of azetidines . Future research may focus on further exploring the unique reactivity of azetidines and developing new methods for their synthesis and functionalization .

Propiedades

IUPAC Name |

benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(22-12-13-6-2-1-3-7-13)18-10-15(11-18)23(20,21)17-14-8-4-5-9-14/h1-3,6-7,14-15,17H,4-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWAFZQHZILCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2812546.png)

![4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2812547.png)

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2812550.png)

![2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B2812551.png)

![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2812561.png)

![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)